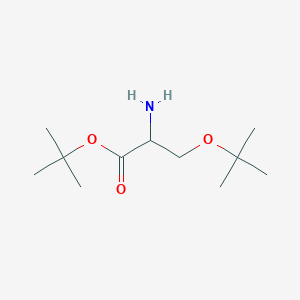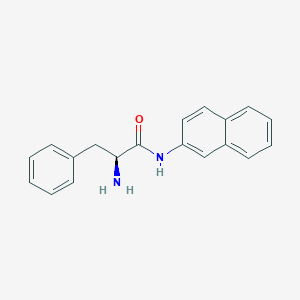
H-Lys(4-nitro-Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys(4-nitro-Z)-OH: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue with a 4-nitrobenzyloxycarbonyl (4-nitro-Z) protecting group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(4-nitro-Z)-OH typically involves the protection of the lysine amino group with the 4-nitrobenzyloxycarbonyl group. The process can be summarized as follows:
Protection of Lysine: Lysine is reacted with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the 4-nitro-Z protected lysine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and 4-nitrobenzyl chloroformate are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions: H-Lys(4-nitro-Z)-OH undergoes various chemical reactions, including:
Deprotection: The 4-nitro-Z group can be removed under mild acidic conditions, yielding free lysine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Deprotection: Free lysine.
Substitution: Lysine derivatives with substituted functional groups.
Reduction: Lysine with an amino group in place of the nitro group.
科学的研究の応用
H-Lys(4-nitro-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Research: The compound is used to study enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides and pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of H-Lys(4-nitro-Z)-OH involves its role as a protected amino acid in peptide synthesis. The 4-nitro-Z group protects the lysine amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in further reactions, such as peptide bond formation.
類似化合物との比較
H-Lys(2-chloro-Z)-OH: Lysine with a 2-chlorobenzyloxycarbonyl protecting group.
H-Lys(4-methoxy-Z)-OH: Lysine with a 4-methoxybenzyloxycarbonyl protecting group.
H-Lys(4-bromo-Z)-OH: Lysine with a 4-bromobenzyloxycarbonyl protecting group.
Uniqueness: H-Lys(4-nitro-Z)-OH is unique due to the presence of the 4-nitrobenzyloxycarbonyl group, which provides specific reactivity and stability. The nitro group can undergo reduction and substitution reactions, offering versatility in chemical synthesis.
特性
IUPAC Name |
(2S)-2-amino-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c15-12(13(18)19)3-1-2-8-16-14(20)23-9-10-4-6-11(7-5-10)17(21)22/h4-7,12H,1-3,8-9,15H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCOKGMBIHVBJ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














